Cas no 1401669-06-4 ([(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester)

The compound [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a chiral intermediate with potential applications in pharmaceutical synthesis, particularly in the development of peptidomimetics and protease inhibitors. Its structure features a tert-butyl carbamate protecting group, enhancing stability during synthetic processes, while the (S)-2-amino-3-methyl-butyryl moiety contributes to stereoselective reactivity. The piperidine scaffold offers conformational rigidity, which can be advantageous in drug design for target specificity. This compound is particularly useful in asymmetric synthesis, where high enantiopurity is critical. Its well-defined stereochemistry and functional group compatibility make it a valuable building block for medicinal chemistry research.
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester structure
1401669-06-4 structure
Product name:[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
CAS No:1401669-06-4
MF:C18H35N3O3
Molecular Weight:341.488805055618
MDL:MFCD21094928
CID:4594349

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester 化学的及び物理的性質

名前と識別子

    • [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
    • MDL: MFCD21094928
    • インチ: 1S/C18H35N3O3/c1-12(2)15(19)16(22)20-10-8-9-14(11-20)21(13(3)4)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t14-,15-/m0/s1
    • InChIKey: FSVSGRVRPQLVRX-GJZGRUSLSA-N
    • SMILES: C(OC(C)(C)C)(=O)N([C@H]1CCCN(C(=O)[C@@H](N)C(C)C)C1)C(C)C

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 24
  • 回転可能化学結合数: 8

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM502713-1g
tert-Butyl((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(isopropyl)carbamate
1401669-06-4 97%
1g
$1695 2022-09-03
Fluorochem
083468-500mg
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
1401669-06-4
500mg
£1,111.00 2023-04-15
Fluorochem
083468-500mg
S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
1401669-06-4
500mg
£854.00 2022-03-01

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester 関連文献

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl esterに関する追加情報

Compound CAS No. 1401669-06-4: [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

The compound with CAS No. 1401669-06-4, named as [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester, is a complex organic molecule with significant potential in the field of medicinal chemistry and drug development. This compound belongs to the class of tertiary butyl carbamates, which are widely used as protecting groups in peptide synthesis and other organic transformations. The molecule's structure is characterized by a piperidine ring substituted with an isopropyl group and a carbamate moiety, along with an amino acid-derived side chain.

Recent studies have highlighted the importance of stereochemistry in the design of bioactive molecules, and this compound exemplifies the use of chiral centers to achieve specific biological activities. The (S) configuration at both the piperidine and amino acid residues suggests a high degree of enantioselectivity, which is crucial for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). This makes the compound a valuable tool in the development of enantiomerically pure drugs.

The synthesis of this compound involves multi-step reactions, including amide bond formation, stereocontrolled alkylation, and protection/deprotection strategies. Researchers have employed advanced techniques such as asymmetric catalysis and stereoselective coupling to ensure high yields and purity. The use of tert-butyl carbamate as a protecting group is particularly advantageous due to its stability under harsh reaction conditions and ease of removal during final purification steps.

In terms of applications, this compound has shown promise in peptide synthesis and as a building block for more complex molecules. Its role as a precursor in the synthesis of bioactive peptides has been extensively studied, with recent findings emphasizing its compatibility with solid-phase synthesis techniques. Additionally, the compound's ability to form stable amide bonds makes it a versatile reagent in organic synthesis.

From a pharmacological perspective, this compound has been investigated for its potential in targeting various disease states. Preclinical studies suggest that it may exhibit activity against enzymes involved in neurodegenerative diseases, such as β-secretase (BACE1). The stereochemical integrity of the molecule plays a critical role in its ability to bind to these targets with high specificity and affinity.

Moreover, advancements in computational chemistry have enabled researchers to model the interactions between this compound and its biological targets at an atomic level. Molecular docking studies have revealed key interactions that contribute to its binding efficiency, including hydrogen bonding and π–π stacking interactions. These insights are invaluable for guiding further optimization efforts aimed at enhancing potency and selectivity.

In conclusion, CAS No. 1401669-06-4 represents a significant advancement in the field of organic synthesis and drug discovery. Its unique structure, stereochemical properties, and versatile applications make it a valuable asset for researchers in academia and industry alike. As ongoing studies continue to uncover new insights into its biological activity and synthetic potential, this compound is poised to play an increasingly important role in the development of novel therapeutic agents.

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